molecular formula C7H8N3OP B2775437 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile CAS No. 2503202-14-8

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile

Cat. No.: B2775437
CAS No.: 2503202-14-8
M. Wt: 181.135
InChI Key: LXSBRVPSELNXLX-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H8N3OP It is characterized by the presence of a pyrimidine ring substituted with a dimethylphosphoryl group at the 5-position and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with phosphorylating agents. One common method involves the use of dimethylphosphoryl chloride as the phosphorylating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carbonitrile: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.

    5-Methylpyrimidine-2-carbonitrile: Contains a methyl group instead of a dimethylphosphoryl group, leading to variations in biological activity.

    5-Dimethylphosphorylpyrimidine: Lacks the carbonitrile group, affecting its chemical behavior and applications.

Uniqueness

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is unique due to the presence of both the dimethylphosphoryl and carbonitrile groups. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-dimethylphosphorylpyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N3OP/c1-12(2,11)6-4-9-7(3-8)10-5-6/h4-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSBRVPSELNXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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